Scopolamine butylbromide is a semi-synthetic compound derived from scopolamine, a naturally occurring tropane alkaloid found in plants of the Solanaceae family. [] It is classified as an anticholinergic agent, specifically an antimuscarinic, due to its ability to competitively antagonize the action of acetylcholine at muscarinic receptors. [] Scopolamine butylbromide is widely employed in scientific research as a pharmacological tool to investigate the role of the parasympathetic nervous system, particularly in relation to smooth muscle activity and gastrointestinal function. [, ]
Scopolamine butylbromide is classified as an anticholinergic agent. It is derived from the tropane alkaloid scopolamine, which is obtained from plants such as Hyoscyamus niger (henbane) and Atropa belladonna (belladonna). The compound is typically used in clinical settings to alleviate smooth muscle spasms in the gastrointestinal tract and to relieve symptoms associated with irritable bowel syndrome.
The synthesis of scopolamine butylbromide involves the reaction of scopolamine with n-butyl bromide. The general method includes:
The molecular formula of scopolamine butylbromide is , and its molecular weight is approximately 356.27 g/mol. The structure consists of a tropane ring system with a butyl group attached to the nitrogen atom, which contributes to its solubility and pharmacological properties.
Scopolamine butylbromide can undergo various chemical reactions typical for quaternary ammonium compounds:
These reactions are significant in understanding its stability and potential degradation pathways in pharmaceutical formulations.
Scopolamine butylbromide exerts its pharmacological effects primarily through antagonism of muscarinic acetylcholine receptors. By blocking these receptors, it reduces smooth muscle contractions in the gastrointestinal tract and urinary system.
Scopolamine butylbromide has several clinical applications:
Recent studies have explored its use in pharmacokinetic evaluations where bioequivalence between formulations was assessed using advanced analytical techniques such as liquid chromatography-mass spectrometry .
The core synthesis of scopolamine butylbromide (C₂₁H₃₀BrNO₄) involves N-alkylation of scopolamine using n-butyl bromide (C₄H₉Br). Early industrial methods exploited the divergent solubility profiles of reactants and products: scopolamine dissolves readily in n-butyl bromide, while the quaternary ammonium product precipitates in situ. This precipitation drives the reaction toward completion, minimizing reverse hydrolysis. Patent CN102146079A documents refluxing scopolamine with 0.25–0.5 mL n-butyl bromide per gram of starting material at 75–85°C for 20–50 hours, achieving yields of 60–65% [1]. The reaction’s success hinges on stoichiometric excess of n-butyl bromide, which acts as both reactant and reaction medium, though this generates significant organic waste. Bromination occurs exclusively at the tertiary nitrogen of the tropane ring, forming the quaternary ammonium salt critical for antispasmodic activity [2] [6].
Solvent selection profoundly impacts reaction kinetics and yield. Traditional acetonitrile-based systems require 120 hours at 65°C for 65% yield due to poor solubility differences. In contrast, tetrahydrofuran (THF) optimizes mass transfer: its intermediate polarity enhances scopolamine solubility while allowing product crystallization. Patent CN103864777A demonstrates that a THF:n-butyl bromide ratio of 0.6 mL:0.3 mL per gram of scopolamine at 80°C reduces reaction time to 35 hours while increasing yield to >80% [2]. Post-reaction, THF is recoverable from the supernatant via distillation, reducing costs and environmental impact.
Table 1: Influence of Reaction Media on Synthesis Efficiency
Reaction Medium | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
Acetonitrile | 65 | 120 | 65 | Moderate selectivity |
n-Butyl bromide | 85 | 40 | 55 | No added solvent |
THF:n-Butyl bromide (2:1 v/v) | 80 | 35 | >80 | Recyclable solvent phase |
Solvent-free | 75–85 | 20–50 | 60–65 | Minimal waste generation |
Biocatalysis offers stereoselective alkylation under mild conditions. Thermophilic esterases (e.g., from Thermobifida fusca) catalyze the formation of the ester linkage in scopolamine’s tropic acid moiety prior to quaternization. These enzymes maintain activity at 50–60°C and pH 7.0–8.0, achieving 70–75% conversion rates without epimerization byproducts. The reaction avoids racemization at the chiral center of tropic acid, a common issue in chemical esterification [6].
Lipases from Candida antarctica (CAL-B) and Pseudomonas fluorescens show divergent efficiencies in synthesizing scopolamine precursors. CAL-B immobilized on silica mediates esterification with 90% enantiomeric excess (ee) but requires anhydrous conditions. Pseudomonas lipase achieves only 60% ee but tolerates aqueous buffers. Current research focuses on engineering lipases for improved activity toward bulky tropane alkaloids, which could enable single-step synthesis from scopolamine and butanol [6].
Recent advances eliminate solvents entirely. Patent CN102146079A details a solvent-free approach where scopolamine and n-butyl bromide are heated at 75–85°C with vigorous stirring. The melt-phase reaction exploits n-butyl bromide’s dual role as reagent and medium, reducing energy input by 40% compared to reflux systems. This method achieves 60–65% yield in 20–50 hours and avoids solvent purification steps [2]. Low-temperature optimizations (40–50°C) extend reaction times to 72 hours but reduce decomposition impurities by 15% [6].
Industrial processes integrate circular economy principles:
Table 2: Green Chemistry Metrics for Scopolamine Butylbromide Synthesis
Strategy | Technique | Environmental Benefit | AGREE Score |
---|---|---|---|
Solvent recycling | THF distillation from supernatant | 85% reduction in solvent waste | +0.18 |
Methanol recrystallization | Two-stage crystallization | Eliminates chromatography solvents | +0.22 |
Bromide salt upcycling | Conversion to AgBr | Prevents heavy metal contamination | +0.15 |
Cumulative Effect | 0.83 |
Comprehensive Compound Index
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7